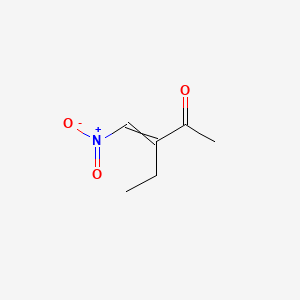
2-Pentanone, 3-(nitromethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentanone, 3-(nitromethylene)- is an organic compound with the molecular formula C6H9NO3 It is a derivative of pentanone, characterized by the presence of a nitromethylene group at the third carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 3-(nitromethylene)- can be achieved through several methods. One common approach involves the condensation of acetone with nitromethane under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Pentanone, 3-(nitromethylene)- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes the following steps:
- Mixing acetone with nitromethane and an acidic catalyst.
- Heating the mixture to the required temperature.
- Continuously removing water formed during the reaction to drive the equilibrium towards product formation.
- Distillation and purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentanone, 3-(nitromethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitromethylene group to an amine group.
Substitution: The nitromethylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Pentanone, 3-(nitromethylene)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Pentanone, 3-(nitromethylene)- involves its interaction with specific molecular targets. The nitromethylene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pentanone: A simple ketone without the nitromethylene group.
3-Nitro-2-pentanone: A similar compound with a nitro group at the third carbon position.
3-(Nitromethylidene)pentan-2-one: Another derivative with a similar structure.
Uniqueness
2-Pentanone, 3-(nitromethylene)- is unique due to the presence of the nitromethylene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C6H9NO3 |
|---|---|
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
3-(nitromethylidene)pentan-2-one |
InChI |
InChI=1S/C6H9NO3/c1-3-6(5(2)8)4-7(9)10/h4H,3H2,1-2H3 |
Clé InChI |
GROARPMNTCIURO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C[N+](=O)[O-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)

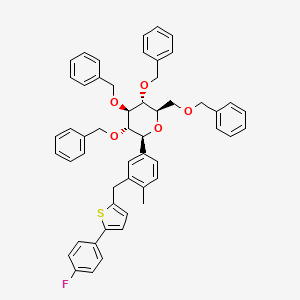

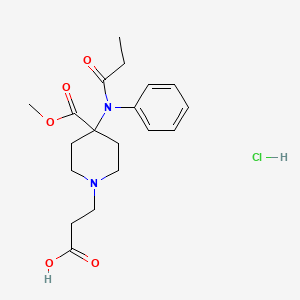
![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)


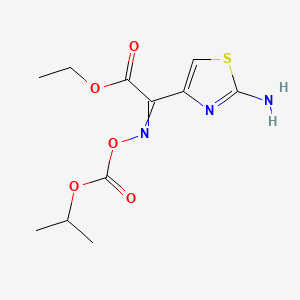
![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)
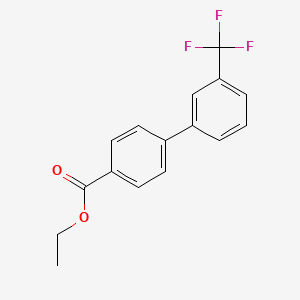

![prop-2-en-1-yl 5-[(E)-(methoxyimino)methyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13838212.png)

